molecular formula C23H18N4O4 B2564397 N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)-2-(4-nitrophenyl)acetamide CAS No. 1105206-09-4

N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)-2-(4-nitrophenyl)acetamide

Cat. No.: B2564397
CAS No.: 1105206-09-4
M. Wt: 414.421
InChI Key: IHXDIZADGIXUNH-UHFFFAOYSA-N
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Description

. This compound features a quinazolinone core, which is a bicyclic structure consisting of a benzene ring fused to a pyrimidinone ring. The presence of nitrophenyl and phenyl groups attached to the quinazolinone core enhances its chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)-2-(4-nitrophenyl)acetamide typically involves the following steps:

  • Formation of Quinazolinone Core: : The quinazolinone core can be synthesized by reacting anthranilic acid with acetic anhydride under acidic conditions.

  • Introduction of Substituents: : The phenyl group at the 3-position and the nitrophenyl group at the 6-position are introduced through subsequent reactions involving electrophilic aromatic substitution.

  • Final Acylation: : The final step involves acylation of the quinazolinone core with 2-(4-nitrophenyl)acetyl chloride to yield the target compound.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: : Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromic acid.

  • Reduction: : Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: : Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, facilitated by appropriate reagents and conditions.

Common Reagents and Conditions:
  • Oxidation: : Potassium permanganate, chromic acid, hydrogen peroxide.

  • Reduction: : Lithium aluminum hydride, sodium borohydride, hydrogen gas with a catalyst.

  • Substitution: : Halogenating agents (e.g., bromine, chlorine), strong bases (e.g., sodium hydroxide), and nucleophiles (e.g., ammonia, amines).

Major Products Formed:
  • Oxidation: : Formation of carboxylic acids, ketones, or alcohols.

  • Reduction: : Formation of amines, alcohols, or aldehydes.

  • Substitution: : Formation of halogenated derivatives, nitro compounds, or amine derivatives.

Scientific Research Applications

This compound has shown potential in various scientific research applications:

  • Chemistry: : Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: : Investigated for its antimicrobial and antifungal properties.

  • Medicine: : Studied for its potential therapeutic effects in treating diseases such as cancer, inflammation, and bacterial infections.

  • Industry: : Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)-2-(4-nitrophenyl)acetamide exerts its effects involves interactions with specific molecular targets and pathways. The nitrophenyl group can act as an electron-withdrawing group, enhancing the compound's reactivity and binding affinity to biological targets. The quinazolinone core can interact with enzymes and receptors, modulating their activity and leading to desired biological effects.

Comparison with Similar Compounds

This compound is compared with other quinazolinone derivatives, highlighting its uniqueness:

  • Similar Compounds: : 2-Methyl-4-oxo-N-(4-oxo-2-phenyl substituted-1,3-thiazolidin-3-yl)-3,4-dihydroquinazoline, 2-Methyl-4-oxo-N-(4-oxo-2-phenyl substituted-1,3-thiazolidin-3-yl)-3,4-dihydroquinazoline.

  • Uniqueness: : The presence of the nitrophenyl group at the 6-position and the specific substitution pattern on the quinazolinone core contribute to its distinct chemical and biological properties.

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Properties

IUPAC Name

N-(2-methyl-4-oxo-3-phenylquinazolin-6-yl)-2-(4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4O4/c1-15-24-21-12-9-17(14-20(21)23(29)26(15)18-5-3-2-4-6-18)25-22(28)13-16-7-10-19(11-8-16)27(30)31/h2-12,14H,13H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHXDIZADGIXUNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(C=C2)NC(=O)CC3=CC=C(C=C3)[N+](=O)[O-])C(=O)N1C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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